2,6-dichloro-4-cyclopropylpyridine-3-carbonitrile
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Overview
Description
2,6-Dichloro-4-cyclopropylpyridine-3-carbonitrile is a chemical compound with the molecular formula C8H5Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, a cyclopropyl group at position 4, and a carbonitrile group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichloropyridine with cyclopropylmagnesium bromide, followed by the addition of cyanogen bromide to introduce the carbonitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-cyclopropylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
2,6-Dichloro-4-cyclopropylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-cyclopropylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-dichloro-4-cyclopropylpyridine-3-carbonitrile.
4-Cyclopropylpyridine-3-carbonitrile: Lacks the chlorine atoms present in the target compound.
2,6-Dichloro-4-methylpyridine-3-carbonitrile: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical and biological properties.
Properties
CAS No. |
504407-64-1 |
---|---|
Molecular Formula |
C9H6Cl2N2 |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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